molecular formula C15H9N3OS2 B14877777 (E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14877777
M. Wt: 311.4 g/mol
InChI Key: CAVDBZQNRXRGQK-FMIVXFBMSA-N
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Description

(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with thiophene-2-carbaldehyde under acidic conditions to form the intermediate, which is then cyclized with hydrazine derivatives to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the double bond in the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives.

Scientific Research Applications

(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which (E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is primarily through its interaction with biological targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like thiazole and benzothiazole share the thiazole ring structure.

    Triazole derivatives: Compounds such as 1,2,4-triazole and benzotriazole share the triazole ring structure.

Uniqueness: (E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the fusion of both thiazole and triazole rings, along with the presence of a benzylidene group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H9N3OS2

Molecular Weight

311.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H9N3OS2/c19-14-12(9-10-5-2-1-3-6-10)21-15-16-13(17-18(14)15)11-7-4-8-20-11/h1-9H/b12-9+

InChI Key

CAVDBZQNRXRGQK-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Origin of Product

United States

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